N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide
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Overview
Description
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aromatic aldehyde. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
- Dissolve the hydrazide in ethanol.
- Add the aromatic aldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques, can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide
- N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(methoxy)benzohydrazide
- N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(methyl)benzohydrazide
Uniqueness
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is unique due to the presence of multiple halogen atoms (chlorine) and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can enhance its ability to form stable metal complexes and interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl3N2O3/c28-21-8-12-23(13-9-21)35-26-4-2-1-3-20(26)16-31-32-27(33)19-6-10-22(11-7-19)34-17-18-5-14-24(29)25(30)15-18/h1-16H,17H2,(H,32,33)/b31-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMDJQJFHYZBX-WCMJOSRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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